Cas no 1256809-85-4 (2-bromo-5-methoxy-3-methylpyridine)
2-bromo-5-methoxy-3-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-5-methoxy-3-methylpyridine
- AB74660
- SCHEMBL5942438
- CS-0195069
- 1256809-85-4
- MFCD18255401
- VRBAJWSAAQRQJO-UHFFFAOYSA-N
- E91398
- DB-164123
- AKOS027425387
- Pyridine, 2-bromo-5-methoxy-3-methyl-
- 968-841-4
-
- MDL: MFCD18255401
- Inchi: 1S/C7H8BrNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3
- InChI Key: VRBAJWSAAQRQJO-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC(=CN=1)OC
Computed Properties
- Exact Mass: 200.97893g/mol
- Monoisotopic Mass: 200.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 22.1Ų
2-bromo-5-methoxy-3-methylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029012597-250mg |
2-Bromo-5-methoxy-3-methylpyridine |
1256809-85-4 | 95% | 250mg |
$999.60 | 2023-09-03 | |
| Alichem | A029012597-1g |
2-Bromo-5-methoxy-3-methylpyridine |
1256809-85-4 | 95% | 1g |
$3155.55 | 2023-09-03 | |
| Matrix Scientific | 209277-1g |
2-Bromo-5-methoxy-3-methylpyridine |
1256809-85-4 | 1g |
$1491.00 | 2023-09-07 | ||
| Enamine | BBV-40241334-1.0g |
2-bromo-5-methoxy-3-methylpyridine |
1256809-85-4 | 95% | 1.0g |
$0.0 | 2023-01-16 | |
| abcr | AB516058-250 mg |
2-Bromo-5-methoxy-3-methylpyridine, 95%; . |
1256809-85-4 | 95% | 250MG |
€216.90 | 2022-11-28 | |
| abcr | AB516058-500 mg |
2-Bromo-5-methoxy-3-methylpyridine, 95%; . |
1256809-85-4 | 95% | 500MG |
€347.30 | 2022-11-28 | |
| abcr | AB516058-1 g |
2-Bromo-5-methoxy-3-methylpyridine, 95%; . |
1256809-85-4 | 95% | 1g |
€466.60 | 2022-11-28 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T13170-1g |
2-Bromo-5-methoxy-3-methylpyridine |
1256809-85-4 | 97% | 1g |
¥3080.00 | 2022-12-04 | |
| abcr | AB516058-250mg |
2-Bromo-5-methoxy-3-methylpyridine, 95%; . |
1256809-85-4 | 95% | 250mg |
€214.40 | 2025-04-21 | |
| abcr | AB516058-500mg |
2-Bromo-5-methoxy-3-methylpyridine, 95%; . |
1256809-85-4 | 95% | 500mg |
€347.30 | 2023-09-02 |
2-bromo-5-methoxy-3-methylpyridine Suppliers
2-bromo-5-methoxy-3-methylpyridine Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-bromo-5-methoxy-3-methylpyridine
Professional Introduction to 2-bromo-5-methoxy-3-methylpyridine (CAS No: 1256809-85-4)
2-bromo-5-methoxy-3-methylpyridine, with the chemical formula C7H9BrN2O, is a significant intermediate in the pharmaceutical and agrochemical industries. This compound, identified by its CAS number 1256809-85-4, has garnered attention due to its versatile structural properties and potential applications in drug development. The presence of both bromine and methoxy substituents on a pyridine core makes it a valuable building block for synthesizing more complex molecules.
The pyridine ring is a crucial heterocyclic structure in medicinal chemistry, known for its ability to interact with biological targets. In particular, the bromo and methoxy functional groups on the pyridine skeleton provide reactive sites for further chemical modifications. These modifications can lead to the development of novel compounds with enhanced pharmacological properties. The methyl group at the 3-position adds another layer of complexity, influencing both the electronic and steric properties of the molecule.
Recent research has highlighted the importance of 2-bromo-5-methoxy-3-methylpyridine in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in various cellular processes, making them attractive targets for therapeutic intervention. By incorporating this compound into drug candidates, researchers aim to develop molecules that can selectively inhibit specific kinases, thereby treating diseases such as cancer and inflammatory disorders. The bromine atom, in particular, serves as a handle for cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, which are commonly used to construct biaryl structures found in many active pharmaceutical ingredients (APIs).
In addition to its role in kinase inhibitor synthesis, 2-bromo-5-methoxy-3-methylpyridine has been explored in the development of antiviral agents. The pyridine core is known to interact with viral proteases and polymerases, making it a promising scaffold for antiviral drug design. The methoxy group at the 5-position can be further functionalized to enhance binding affinity and selectivity against viral targets. This flexibility allows chemists to tailor the compound's properties for specific therapeutic applications.
The agrochemical sector also benefits from the use of 2-bromo-5-methoxy-3-methylpyridine. Pyridine derivatives are widely employed in pesticide formulations due to their ability to disrupt metabolic pathways in pests. Researchers have been investigating how structural modifications of this compound can lead to more effective and environmentally friendly agrochemicals. The bromo and methoxy groups provide opportunities for derivatization into compounds that exhibit potent insecticidal or herbicidal activity while minimizing toxicity to non-target organisms.
The synthesis of 2-bromo-5-methoxy-3-methylpyridine typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the bromination of 5-methoxypyridine followed by methylation at the 3-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. Techniques such as flow chemistry have been particularly useful in improving yield and purity while reducing reaction times.
The pharmacokinetic properties of derivatives of 2-bromo-5-methoxy-3-methylpyridine are also subjects of ongoing research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic potential. Computational modeling and experimental studies have been employed to predict and verify the pharmacokinetic behavior of these molecules. This information is vital for designing clinical trials and ensuring that drug candidates reach their intended biological targets effectively.
In conclusion, 2-bromo-5-methoxy-3-methylpyridine (CAS No: 1256809-85-4) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an excellent starting point for synthesizing novel bioactive molecules. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of this compound is likely to grow further. The ongoing development of kinase inhibitors, antiviral agents, and environmentally friendly agrochemicals underscores its versatility and value in modern chemistry.
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